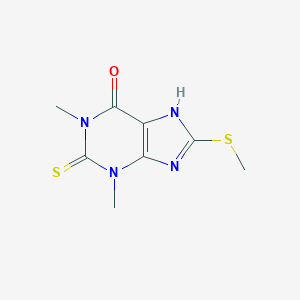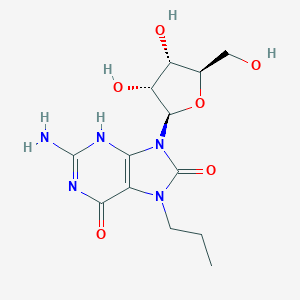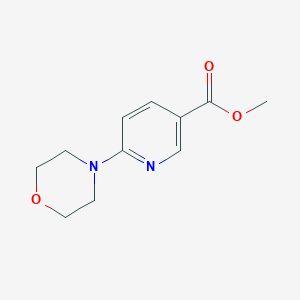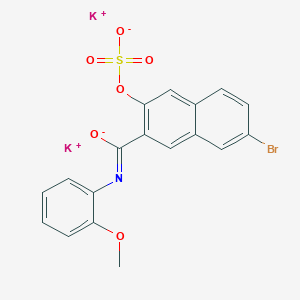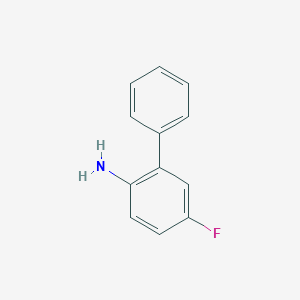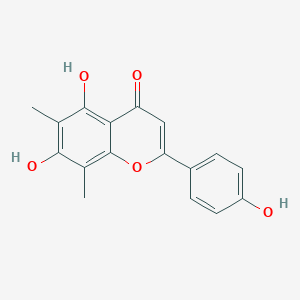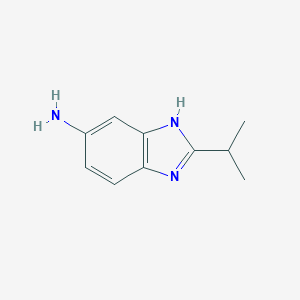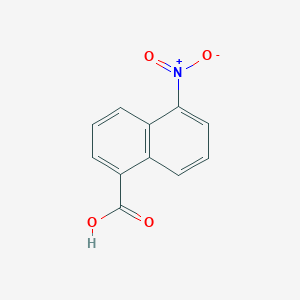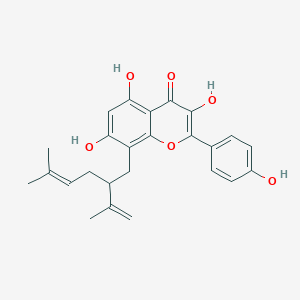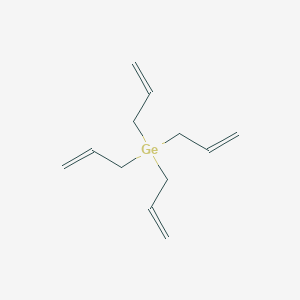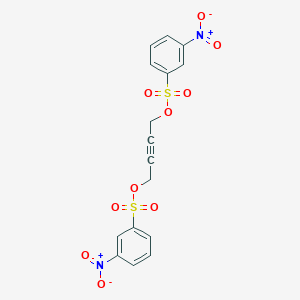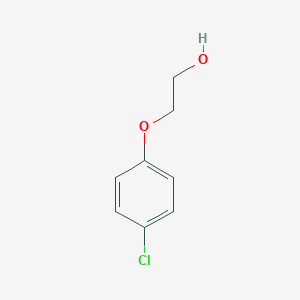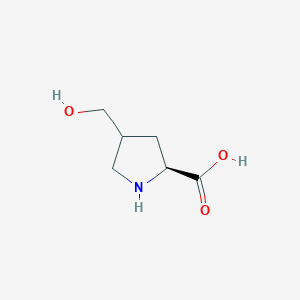
4-(Hydroxymethyl)-L-proline
Übersicht
Beschreibung
4-(Hydroxymethyl)-L-proline, also known as HMP, is an amino acid derivative that has gained significant attention in the scientific research community. This compound has been found to have a wide range of potential applications in various fields, including medical research, drug development, and chemical synthesis. In
Wissenschaftliche Forschungsanwendungen
4-(Hydroxymethyl)-L-proline has been found to have a wide range of potential applications in scientific research. One of the most promising applications is in the field of drug development. 4-(Hydroxymethyl)-L-proline has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. Additionally, 4-(Hydroxymethyl)-L-proline has been found to have potential applications in the synthesis of pharmaceuticals, agrochemicals, and other chemical compounds.
Wirkmechanismus
The mechanism of action of 4-(Hydroxymethyl)-L-proline is not fully understood. However, it is believed that the compound exerts its effects by modulating various signaling pathways in the body. 4-(Hydroxymethyl)-L-proline has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer progression.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-(Hydroxymethyl)-L-proline are still being studied. However, preliminary research has shown that the compound has anti-inflammatory and anti-cancer properties. Additionally, 4-(Hydroxymethyl)-L-proline has been found to have potential applications in the treatment of diabetes, cardiovascular disease, and other conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(Hydroxymethyl)-L-proline in lab experiments is its versatility. 4-(Hydroxymethyl)-L-proline can be easily synthesized and modified to suit a wide range of research applications. Additionally, 4-(Hydroxymethyl)-L-proline has a relatively low toxicity profile, making it a safe compound to work with in the lab. However, one limitation of using 4-(Hydroxymethyl)-L-proline in lab experiments is its relatively short half-life, which can make it difficult to study its effects over extended periods of time.
Zukünftige Richtungen
There are many potential future directions for research on 4-(Hydroxymethyl)-L-proline. One area of research could focus on the development of new drugs based on the compound. Additionally, further research could be conducted to better understand the mechanism of action of 4-(Hydroxymethyl)-L-proline and its effects on various signaling pathways in the body. Finally, research could be conducted to explore the potential applications of 4-(Hydroxymethyl)-L-proline in the treatment of various diseases and conditions.
Synthesemethoden
The synthesis of 4-(Hydroxymethyl)-L-proline can be achieved through a variety of methods. One common method involves the reaction of L-proline with formaldehyde in the presence of a strong acid catalyst. Another method involves the reaction of L-proline with glyoxylic acid in the presence of a base catalyst. Both methods result in the formation of 4-(Hydroxymethyl)-L-proline in good yields.
Eigenschaften
IUPAC Name |
(2S)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-3-4-1-5(6(9)10)7-2-4/h4-5,7-8H,1-3H2,(H,9,10)/t4?,5-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISMGNUPDUKNQK-AKGZTFGVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC1CO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562075 | |
| Record name | 4-(Hydroxymethyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-4-(hydroxymethyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
3850-38-2 | |
| Record name | 4-(Hydroxymethyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





